(R)-2-(4-Methoxyphenyl)morpholine
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Overview
Description
®-2-(4-Methoxyphenyl)morpholine is a chiral morpholine derivative with a methoxy group attached to the phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methoxyphenyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and morpholine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-methoxybenzaldehyde with morpholine under acidic or basic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or hydrogenation to yield ®-2-(4-Methoxyphenyl)morpholine.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Methoxyphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The compound can be further reduced to modify the morpholine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxyphenyl)morpholine.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
®-2-(4-Methoxyphenyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of ®-2-(4-Methoxyphenyl)morpholine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The methoxy group and morpholine ring play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-Methoxyphenyl)morpholine: The enantiomer of the compound with potentially different biological activities.
2-(4-Hydroxyphenyl)morpholine: A derivative with a hydroxyl group instead of a methoxy group.
2-Phenylmorpholine: A simpler analog without the methoxy group.
Uniqueness
®-2-(4-Methoxyphenyl)morpholine is unique due to its specific stereochemistry and the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2R)-2-(4-methoxyphenyl)morpholine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)11-8-12-6-7-14-11/h2-5,11-12H,6-8H2,1H3/t11-/m0/s1 |
InChI Key |
PLULTGXHWIAVIR-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CNCCO2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCCO2 |
Origin of Product |
United States |
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